![molecular formula C19H21ClN6O2 B6485821 8-{3-[(3-chloro-4-methylphenyl)amino]propyl}-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 923204-40-4](/img/structure/B6485821.png)
8-{3-[(3-chloro-4-methylphenyl)amino]propyl}-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
8-{3-[(3-chloro-4-methylphenyl)amino]propyl}-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C19H21ClN6O2 and its molecular weight is 400.9 g/mol. The purity is usually 95%.
The exact mass of the compound 8-{3-[(3-chloro-4-methylphenyl)amino]propyl}-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is 400.1414516 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-{3-[(3-chloro-4-methylphenyl)amino]propyl}-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{3-[(3-chloro-4-methylphenyl)amino]propyl}-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives have been investigated for their antibacterial and antimycobacterial potential. Researchers have synthesized compounds containing imidazole moieties and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis. Notably, some derivatives of imidazole exhibit potent anti-tubercular activity .
Anti-Inflammatory Properties
Certain imidazole-containing compounds demonstrate anti-inflammatory effects. These molecules may modulate inflammatory pathways, making them relevant in the context of inflammatory diseases and conditions .
Antitumor Activity
Imidazole derivatives have been explored for their antitumor properties. Researchers have synthesized various analogs and assessed their impact on cancer cell lines. These compounds may interfere with tumor growth, metastasis, or angiogenesis .
Antidiabetic Potential
Studies suggest that imidazole-based compounds could play a role in managing diabetes. Their effects on glucose metabolism, insulin sensitivity, and related pathways are areas of interest .
Antioxidant Activity
Imidazole-containing molecules may act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. Their potential in preventing oxidative damage warrants further investigation .
Antiviral Properties
Researchers have explored imidazole derivatives as potential antiviral agents. These compounds may inhibit viral replication or entry, making them relevant in the fight against viral infections .
Other Activities
Imidazole derivatives have also shown promise in areas such as anti-allergic, antipyretic, antihelmintic, antifungal, and ulcerogenic activities. Their diverse pharmacological effects make them valuable targets for drug development .
properties
IUPAC Name |
6-[3-(3-chloro-4-methylanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-11-5-6-13(9-14(11)20)21-7-4-8-25-12(2)10-26-15-16(22-18(25)26)24(3)19(28)23-17(15)27/h5-6,9-10,21H,4,7-8H2,1-3H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZDLOTVPJDVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(3-Chloro-4-methylanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
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